molecular formula C7H13NO B13459751 {2-Azaspiro[3.3]heptan-1-yl}methanol CAS No. 1934686-35-7

{2-Azaspiro[3.3]heptan-1-yl}methanol

Cat. No.: B13459751
CAS No.: 1934686-35-7
M. Wt: 127.18 g/mol
InChI Key: QCUYFULOPBGVDP-UHFFFAOYSA-N
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Description

{2-Azaspiro[3.3]heptan-1-yl}methanol is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The unique structure of this compound, characterized by a spiro junction between a seven-membered azaspiro ring and a methanol group, makes it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Azaspiro[3.3]heptan-1-yl}methanol typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . The reaction conditions often involve the use of chloroform, triethylamine, and mesyl chloride at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related spirocyclic compounds often involves cyclization reactions under basic conditions followed by deprotection steps. These processes are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

{2-Azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in drug discovery and development .

Mechanism of Action

The mechanism of action of {2-Azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Azaspiro[3.3]heptan-1-yl}methanol is unique due to its specific spirocyclic structure, which provides distinct physicochemical properties and biological activities. Its ability to serve as a versatile scaffold for the development of novel therapeutic agents sets it apart from other similar compounds .

Properties

CAS No.

1934686-35-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-3-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-6-7(5-8-6)2-1-3-7/h6,8-9H,1-5H2

InChI Key

QCUYFULOPBGVDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2CO

Origin of Product

United States

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